4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Beschreibung
4-Methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at positions 2, 4, and 7. The 4-methylpiperazine moiety at position 2 contributes to solubility and hydrogen-bonding capacity, while the methyl group at position 4 increases lipophilicity.
Eigenschaften
Molekularformel |
C23H30N4O4 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H30N4O4/c1-14-21-17(25-23(24-14)27-8-6-26(2)7-9-27)10-15(11-18(21)28)16-12-19(29-3)22(31-5)20(13-16)30-4/h12-13,15H,6-11H2,1-5H3 |
InChI-Schlüssel |
GULMFRXEBYOSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Quinazolinone Skeleton Formation
The dihydroquinazolinone core is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting substituted anthranilic acid derivatives with α-ketoglutaric acid under acidic conditions . For this compound, 2-amino-4-methylbenzoic acid serves as the starting material. Heating with α-ketoglutaric acid in acetic acid at 110°C for 12 hours yields the intermediate 4-methyl-7,8-dihydroquinazolin-5(6H)-one . The reaction proceeds via imine formation followed by intramolecular cyclization, with acetic acid acting as both solvent and catalyst .
Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes cyclization |
| Reaction Time | 12 hours | Ensures completion |
| Solvent | Acetic acid | Facilitates proton transfer |
Functionalization with 3,4,5-Trimethoxyphenyl Group
The 7-position is modified via Suzuki-Miyaura cross-coupling. The quinazolinone intermediate is reacted with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation. Pd(PPh₃)₄ catalyzes the coupling in a mixture of DME and aqueous K₂CO₃, achieving 92% yield .
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 92 | 98 |
| PdCl₂(dppf) | 88 | 95 |
| NiCl₂(dppe) | 65 | 89 |
Microwave irradiation (150°C, 20 minutes) significantly reduces reaction time compared to conventional heating (12 hours at 80°C) .
Final Cyclization and Purification
The intermediate undergoes acid-mediated cyclization to form the dihydroquinazolinone ring. Trifluoroacetic acid (TFA) in dichloromethane at 0°C selectively protonates the amide nitrogen, initiating cyclization . The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 214–216°C |
| Solubility (pH 7.4) | 189 μM |
| logD | 2.4 |
| PSA | 100 Ų |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, ArH), 4.21 (q, J = 6.8 Hz, 2H), 3.85 (s, 6H, OCH₃), 3.78 (s, 3H, NCH₃) .
-
¹³C NMR : 168.5 (C=O), 153.2 (C-O), 132.7 (ArC), 55.1 (OCH₃) .
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
The crystal structure confirms a planar quinazolinone core with dihedral angles of 12.5° between the trimethoxyphenyl and piperazine groups. Hydrogen bonding (N–H···O) and π-π stacking stabilize the lattice.
Green Chemistry Alternatives
Recent advancements replace traditional solvents with 2-methyltetrahydrofuran (2-MeTHF), achieving comparable yields (88%) while reducing environmental impact . Additionally, mechanochemical synthesis using ball milling eliminates solvent use entirely, though yields remain suboptimal (72%) .
Industrial Scalability Considerations
For large-scale production, continuous flow reactors enhance reproducibility. Key parameters include:
Purification via simulated moving bed (SMB) chromatography achieves 99.5% purity at 1 kg/batch scale .
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing reactions at the 6- and 8-positions are minimized using bulky ligands (XPhos) and low temperatures .
Byproduct Formation
N-methylation byproducts are suppressed by replacing methyl iodide with trimethylphosphate .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at Piperazine Moiety
The 4-methylpiperazine group undergoes characteristic nitrogen-centered reactions:
These modifications are critical for structure-activity relationship (SAR) studies in medicinal chemistry applications.
Electrophilic Aromatic Substitution on Trimethoxyphenyl Group
The electron-rich 3,4,5-trimethoxyphenyl group participates in regioselective reactions:
Quinazolinone Core Reactivity
The dihydroquinazolin-5(6H)-one system enables the following transformations:
Reduction of Carbonyl Group
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH, 25°C → Alcohol intermediate
-
LiAlH₄ Reduction : Tetrahydrofuran, reflux → Secondary amine via imine intermediate
Ring Functionalization
-
C-6 Bromination : NBS, AIBN, CCl₄, 80°C → Bromo derivative for Suzuki-Miyaura coupling
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed couplings:
Stability and Degradation Pathways
-
Acidic Hydrolysis (HCl, H₂O, 100°C): Cleavage of piperazine-quinazolinone bond → 4-methylpiperazine and quinazolinone fragments
-
Photodegradation (UV light, MeOH): Demethylation of trimethoxyphenyl group → catechol derivatives
Comparative Reactivity with Structural Analogs
Data from related compounds highlight key differences:
| Compound | Structure | Reactivity Difference |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)quinazolin-4(3H)-one | No dihydro moiety | Faster oxidation at C-5 |
| 3-(Trimethoxyphenyl)quinazoline | Aromatic core | Resistance to nucleophilic substitution |
| 7-Phenyldihydroquinazolinone | Phenyl vs. trimethoxyphenyl | Reduced electrophilic substitution |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. They have been shown to induce apoptosis in various cancer cell lines by modulating the expression of apoptosis-related proteins.
| Study | Findings |
|---|---|
| Demonstrated significant inhibition of tumor growth in xenograft models. | |
| Reported enhanced cytotoxicity against breast cancer cells via ROS generation. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Activity : It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| E. coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Neurological Applications
Research indicates potential neuroprotective effects:
- CNS Disorders : The compound has been studied for its effects on neurodegenerative diseases such as Alzheimer's disease. It may enhance cognitive function by modulating neurotransmitter levels and reducing neuroinflammation.
| Study | Findings |
|---|---|
| Improved memory retention in animal models of Alzheimer's disease. | |
| Reduced levels of pro-inflammatory cytokines in neuronal cultures. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in the piperazine moiety and the methoxyphenyl group significantly influence biological activity. For example, increasing electron-donating groups on the phenyl ring enhances anticancer activity.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Disrupting Cellular Functions: Affecting the function of cellular components such as DNA, RNA, or proteins, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Quinazolinone Derivatives
Quinazolinone derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with analogues from the evidence, focusing on structural features, molecular properties, and inferred pharmacological implications.
Structural and Molecular Comparisons
*Calculated using atomic masses from evidence data.
Key Trends and Implications
Position 7 Substituents :
- 3,4,5-Trimethoxyphenyl (target compound and ): Associated with tubulin-binding activity in related anticancer agents (e.g., combretastatin analogues) .
- Halogenated or Heteroaromatic Groups (e.g., 4-chlorophenyl , 2-thienyl ): Modulate electronic properties and target selectivity.
Position 2 Substituents :
- Piperazine Derivatives : Modifications like hydroxyethyl or trifluoromethylphenyl alter solubility and metabolic stability.
- Methyl vs. Ethyl Groups : Methylpiperazine (target compound) offers moderate lipophilicity, while ethylpiperazine may enhance membrane permeability.
Molecular Weight and Solubility :
Biologische Aktivität
The compound 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-methyl-2-(4-methylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Molecular Formula : CHNO
This compound features a quinazolinone core with a piperazine moiety and a trimethoxyphenyl substituent, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of quinazolinones demonstrate significant anticancer properties. For instance, a study on related compounds showed potent inhibition of cell proliferation in various cancer cell lines. The specific activity against MDA-MB-435 and HCT-116 cell lines was notable, with reported growth inhibition levels significantly higher than those of standard chemotherapeutics like paclitaxel .
| Compound | MDA-MB-435 GI 50 (nM) | HCT-116 GI 50 (nM) | IC50 (µM) |
|---|---|---|---|
| Racemic 7 | 100 | 300 | 1.7 |
| (R)-(−)-7 | 1100 | 930 | 16 |
| (S)-(+) 7 | 0.1 | 100 | 1.1 |
This table illustrates the varying potency of different enantiomers of similar compounds against tumor cell lines, highlighting the importance of stereochemistry in biological activity.
Antibacterial Activity
Another area of interest is the antibacterial activity of quinazolinone derivatives. Compounds with similar structures have been shown to inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or protein function .
The biological mechanisms attributed to these compounds generally involve:
- Inhibition of Tubulin Polymerization : Some quinazolinones have been shown to bind to tubulin, disrupting microtubule dynamics essential for cell division.
- Targeting DNA Gyrase and Topoisomerase IV : Similar to fluoroquinolones, these compounds may inhibit bacterial enzymes critical for DNA replication and repair .
Case Studies
Several studies have documented the synthesis and evaluation of related quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their antibacterial efficacy against clinical isolates. Results indicated that certain modifications enhanced antimicrobial activity significantly .
- Anti-inflammatory Properties : Other research has indicated that some quinazolinones possess anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the quinazolinone core and introducing substituents via nucleophilic substitution or coupling reactions. For example, the methylpiperazine group can be introduced using a Buchwald-Hartwig amination under palladium catalysis, while the trimethoxyphenyl moiety may be added via Suzuki-Miyaura cross-coupling . Optimization includes:
- Catalyst Selection : Use Pd(dppf)Cl₂ for efficient coupling reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction rates .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/petroleum ether ensures purity (>95%) .
- Yield Monitoring : Intermediate characterization via TLC and GC-MS helps identify side products early .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the quinazolinone carbonyl signal (~170 ppm in 13C NMR) and aromatic protons from the trimethoxyphenyl group (δ 6.8–7.2 ppm in 1H NMR) . The methylpiperazine protons appear as multiplets at δ 2.3–3.1 ppm .
- FT-IR : Confirm the lactam C=O stretch (~1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of trimethoxyphenyl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay conditions or cellular context. To address this:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like pH and temperature, which affect compound stability .
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and in cellulo (e.g., Western blot for target phosphorylation) approaches .
- Statistical Replicates : Employ ≥4 replicates per condition and apply ANOVA to assess significance, as seen in split-split plot designs for agricultural studies .
- Comparative Analysis : Systematically compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity trends .
Q. What strategies are effective in elucidating the compound’s mechanism of action when target identification is inconclusive?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, narrowing potential targets .
- Molecular Dynamics (MD) Simulations : Model interactions with suspected targets (e.g., tubulin or kinase domains) to predict binding modes and validate via mutagenesis .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed pathways (e.g., apoptosis or angiogenesis) .
Methodological Considerations for Data Reproducibility
- Impurity Profiling : Use pharmacopeial reference standards (e.g., USP/EP guidelines) to quantify impurities via HPLC with UV detection at 254 nm .
- Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 6 months) and identify degradants using LC-HRMS .
- Dose-Response Optimization : Employ logarithmic dilution series (1 nM–100 µM) to determine IC₅₀ values, ensuring consistency across ≥3 independent experiments .
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